L-Valyl-L-valylglycylglycyl-L-leucylglycylglycyl-L-tyrosyl-L-methionine
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Overview
Description
L-Valyl-L-valylglycylglycyl-L-leucylglycylglycyl-L-tyrosyl-L-methionine is a complex peptide compound composed of multiple amino acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Valyl-L-valylglycylglycyl-L-leucylglycylglycyl-L-tyrosyl-L-methionine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the gene encoding the peptide is inserted into a host organism, such as E. coli, to produce the peptide in large quantities .
Chemical Reactions Analysis
Types of Reactions
L-Valyl-L-valylglycylglycyl-L-leucylglycylglycyl-L-tyrosyl-L-methionine can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Carbodiimides like EDC or DCC for peptide bond formation.
Major Products
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with different amino acid sequences.
Scientific Research Applications
L-Valyl-L-valylglycylglycyl-L-leucylglycylglycyl-L-tyrosyl-L-methionine has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications, including drug delivery systems and peptide-based drugs.
Industry: Utilized in the development of biomaterials and nanotechnology.
Mechanism of Action
The mechanism of action of L-Valyl-L-valylglycylglycyl-L-leucylglycylglycyl-L-tyrosyl-L-methionine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets and altering their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
L-Valylglycyl-L-valyl-L-prolylglycine: Another peptide with a similar structure but different amino acid sequence.
L-Valyl-L-valylglycylglycyl-L-leucylglycylglycine: A closely related peptide with a slightly different composition.
Uniqueness
L-Valyl-L-valylglycylglycyl-L-leucylglycylglycyl-L-tyrosyl-L-methionine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties.
Properties
CAS No. |
921202-47-3 |
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Molecular Formula |
C38H61N9O11S |
Molecular Weight |
852.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C38H61N9O11S/c1-20(2)14-26(44-30(51)18-41-29(50)17-43-37(56)33(22(5)6)47-36(55)32(39)21(3)4)34(53)42-16-28(49)40-19-31(52)45-27(15-23-8-10-24(48)11-9-23)35(54)46-25(38(57)58)12-13-59-7/h8-11,20-22,25-27,32-33,48H,12-19,39H2,1-7H3,(H,40,49)(H,41,50)(H,42,53)(H,43,56)(H,44,51)(H,45,52)(H,46,54)(H,47,55)(H,57,58)/t25-,26-,27-,32-,33-/m0/s1 |
InChI Key |
SSKANDURVQFPOV-JCVZHIKZSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)CNC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCSC)C(=O)O)NC(=O)CNC(=O)CNC(=O)C(C(C)C)NC(=O)C(C(C)C)N |
Origin of Product |
United States |
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